molecular formula C24H46N2O5 B15244641 Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoicaciddicyclohexylammoniumsalt

Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoicaciddicyclohexylammoniumsalt

Cat. No.: B15244641
M. Wt: 442.6 g/mol
InChI Key: VGDOSYNRNNWING-GNAZCLTHSA-N
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Preparation Methods

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves several steps. One common method includes the reaction of 3-amino-2-hydroxypyrrolidine with di-tert-butyl difluoroformate (Boc2O) under cooling conditions . After the reaction, potassium chloride (KCl) is added, followed by acetic acid and an alkaline activated deprotecting agent such as sodium hydroxide to remove the protecting group. The final product is obtained through washing with water and crystallization .

Chemical Reactions Analysis

Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a protecting group in chemical synthesis, allowing for the selective modification of functional groups . This property is crucial in the synthesis of complex molecules and the development of new drugs.

Properties

Molecular Formula

C24H46N2O5

Molecular Weight

442.6 g/mol

IUPAC Name

dicyclohexylazanium;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1

InChI Key

VGDOSYNRNNWING-GNAZCLTHSA-N

Isomeric SMILES

CC(C)[C@@H]([C@H](CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)C(C(CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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